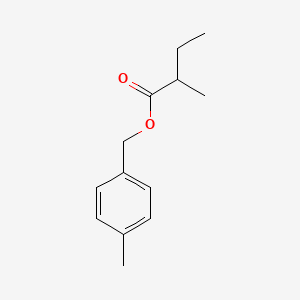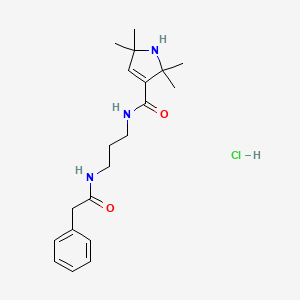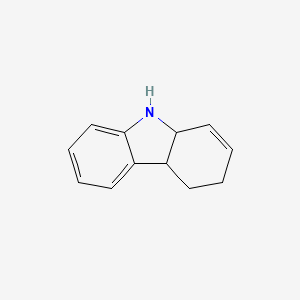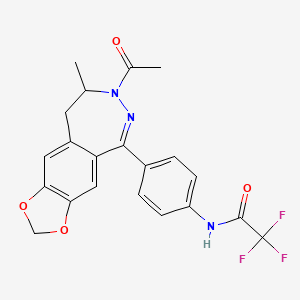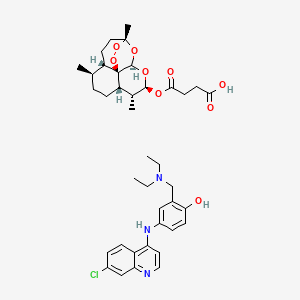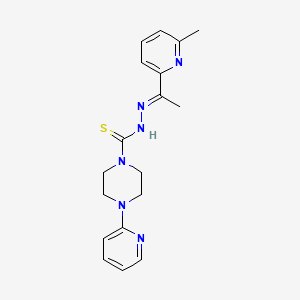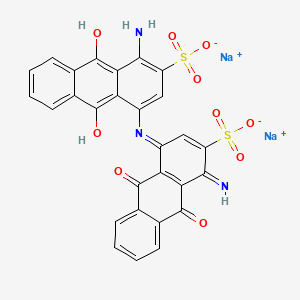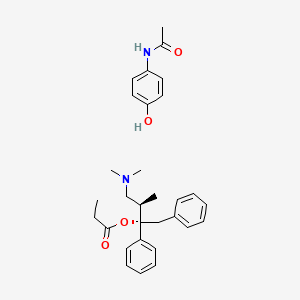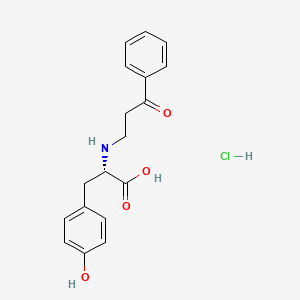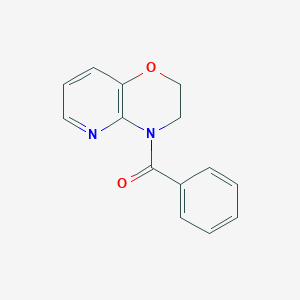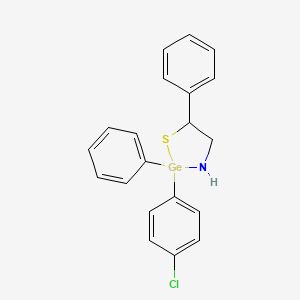
2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine is a complex organogermanium compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of germanium adds to its novelty and potential utility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine typically involves the reaction of p-chlorophenyl, diphenyl, and thiazole derivatives with germanium tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The process involves heating the reactants in a suitable solvent, such as toluene or xylene, at elevated temperatures (around 100-150°C) for several hours. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine involves its interaction with biological molecules through its thiazole ring and germanium atom. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazole
- 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-oxazole
- 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-selenazole
Uniqueness
2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its analogs. The germanium atom enhances the compound’s stability and reactivity, making it a valuable candidate for various applications in research and industry .
Propiedades
Número CAS |
102367-73-7 |
|---|---|
Fórmula molecular |
C20H18ClGeNS |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C20H18ClGeNS/c21-17-11-13-19(14-12-17)22(18-9-5-2-6-10-18)23-15-20(24-22)16-7-3-1-4-8-16/h1-14,20,23H,15H2 |
Clave InChI |
HFGBPIIBBUFOPY-UHFFFAOYSA-N |
SMILES canónico |
C1C(S[Ge](N1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


